3-bromo-N-(4-fluorophenyl)propanamide

Description

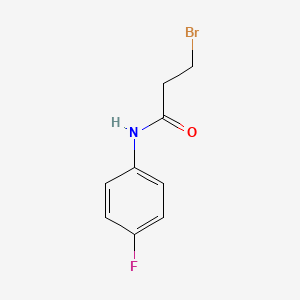

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

3-bromo-N-(4-fluorophenyl)propanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9BrFNO/c10-6-5-9(13)12-8-3-1-7(11)2-4-8/h1-4H,5-6H2,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QHRZLTPFIFOPFT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1NC(=O)CCBr)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9BrFNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00567946 | |

| Record name | 3-Bromo-N-(4-fluorophenyl)propanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00567946 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

246.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

135154-75-5 | |

| Record name | 3-Bromo-N-(4-fluorophenyl)propanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00567946 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Strategic Pathways for 3 Bromo N 4 Fluorophenyl Propanamide

Exploration of Precursor Synthesis and Reactivity Profiles

The successful synthesis of the target compound relies heavily on the quality and availability of its precursors. Understanding the synthesis and reactivity of 3-bromopropionyl chloride and 4-fluoroaniline (B128567) is therefore essential.

3-Bromopropionyl chloride is a key reactant, typically synthesized from its corresponding carboxylic acid, 3-bromopropanoic acid. The conversion of the carboxylic acid to the more reactive acyl chloride is a standard organic transformation. Reagents such as thionyl chloride (SOCl₂) or oxalyl chloride are commonly used for this purpose. For instance, 2,3-dibromopropionyl chloride is prepared by chlorinating 2,3-dibromopropionic acid with thionyl chloride. google.com 3-Bromopropionyl chloride itself is a liquid at room temperature with a boiling point of 55-57 °C at 17 mmHg. scientificlabs.co.uk It is a versatile reagent used in the preparation of various organic molecules, including bicyclic pyrimido[2,1-b] chemicalbook.comthiazines through acylation reactions.

| Precursor | Reagent | Product | Key Properties |

| 3-Bromopropanoic Acid | Thionyl Chloride (SOCl₂) | 3-Bromopropionyl Chloride | CAS: 15486-96-1, MW: 171.42 chemicalbook.com |

| Acrylic Acid | Bromine, then Thionyl Chloride | 2,3-Dibromopropionyl Chloride | Intermediate for reactive dyes google.com |

4-Fluoroaniline is the other critical precursor. The most common industrial method for its synthesis is the catalytic hydrogenation of 4-fluoronitrobenzene. wikipedia.org This reduction is highly efficient and can be carried out using various catalytic systems, such as 10% Palladium on carbon (Pd/C) with hydrogen gas. chemicalbook.com 4-Fluoroaniline is a colorless liquid and serves as a fundamental building block in medicinal chemistry and materials science. wikipedia.org The amino group in 4-fluoroaniline is nucleophilic and readily participates in reactions such as acylation to form amides, which is the key step in the synthesis of the title compound. It can also react with aldehydes and ketones to form Schiff bases.

| Precursor | Reagent/Catalyst | Product | Yield |

| 4-Fluoronitrobenzene | 10% Pd/C, H₂ in Methanol | 4-Fluoroaniline | 100% chemicalbook.com |

| Nitrobenzene | CO, PdCl₂-V₂O₅ | 4-Fluoroaniline | 90% chemicalbook.com |

| Nitrobenzene | H₂, PtO₂, BF₃-HF | 4-Fluoroaniline | 95% chemicalbook.com |

Optimization of Reaction Parameters and Yields for 3-bromo-N-(4-fluorophenyl)propanamide Synthesis

To maximize the yield and purity of this compound, optimization of reaction parameters is crucial. This involves a systematic study of variables such as temperature, reaction time, solvent, and the stoichiometry of reactants and catalysts. Factorial design experiments are a powerful tool for this purpose, allowing for the simultaneous investigation of multiple factors. rsc.org

For the amidation reaction between 3-bromopropionyl chloride and 4-fluoroaniline, key parameters to optimize include:

Temperature: Lower temperatures can minimize side reactions, while higher temperatures can increase the reaction rate.

Solvent: The choice of solvent can affect the solubility of reactants and the reaction pathway. Aprotic solvents are generally preferred to avoid reaction with the acyl chloride.

Base: The type and amount of base used to scavenge HCl can influence the reaction rate and prevent the deactivation of the amine.

Addition Rate: Slow, controlled addition of the acyl chloride to the amine solution can help to manage the exothermicity of the reaction and prevent the formation of di-acylated byproducts.

By carefully controlling these parameters, the synthesis can be made more efficient and cost-effective, leading to a higher isolated yield of the desired product.

Novel Amidation Strategies for Structurally Complex N-Substituted Propanamides

The amide bond is a cornerstone of organic and medicinal chemistry, present in approximately 25% of all available pharmaceuticals and two-thirds of drug candidates. researchgate.net The immense importance of amides continually drives the development of innovative and more efficient synthetic methods. utexas.edu Traditional methods often rely on stoichiometric activating agents, which can be inefficient and generate significant waste. researchgate.netutexas.edu Consequently, research has shifted towards developing catalytic and more sustainable approaches for the synthesis of structurally complex N-substituted propanamides, including compounds like this compound.

A prevalent method for synthesizing this compound involves the reaction of an appropriate amine with 3-bromopropionyl chloride. Specifically, a solution of 4-fluoroaniline and 4-(dimethylamino)pyridine (DMAP) in dry tetrahydrofuran (THF) is added dropwise to a solution of 3-bromopropionyl chloride in THF at 0 °C. The reaction is then stirred at room temperature for one hour. This process yields the desired this compound as a white solid with a melting point of 146.5–147.5 °C. mdpi.com

Recent advancements have introduced greener and more efficient alternatives to traditional amidation. One such method utilizes a Covalent Organic Framework (COF) as a photocatalyst. This approach allows for the direct preparation of amides from alcohols under red light irradiation, offering mild reaction conditions, high efficiency, and excellent recyclability of the catalyst. indiamedtoday.com Another innovative and sustainable strategy employs a three-component reaction involving isocyanides, alkyl halides, and water. This method is highly versatile and can be applied to a wide range of substrates, including complex heterocyclic structures, using readily available and cost-effective starting materials. catrin.com

Catalytic direct amidation, which couples a carboxylic acid and an amine, and transamidation are also emerging as powerful strategies. utexas.edu For instance, a solvent-free method using boric acid as a catalyst for the reaction between a carboxylic acid and urea offers a rapid and efficient synthesis of various amides. researchgate.net Furthermore, novel approaches using amides as direct alkylating agents through activation with triflic anhydride (Tf2O) and 2-fluoropyridine have been developed. rsc.org These catalytic methods often present more environmentally friendly and atom-economical alternatives to classical synthetic routes. researchgate.net

The development of these novel strategies is critical for streamlining drug production, reducing costs, and minimizing environmental impact in the pharmaceutical industry. indiamedtoday.com The table below summarizes key findings from various research endeavors into novel amidation strategies.

| Strategy | Catalyst/Reagent | Key Features | Potential Application |

| Acyl Chloride Reaction | 4-(dimethylamino)pyridine (DMAP) | Direct, high-yielding reaction with a specific amine and acyl chloride. mdpi.com | Synthesis of this compound. mdpi.com |

| Photocatalysis | Covalent Organic Framework (COF) | Green and efficient, uses red light, mild conditions, recyclable catalyst. indiamedtoday.com | Large-scale, sustainable manufacturing of pharmaceuticals. indiamedtoday.com |

| Three-Component Reaction | Isocyanides | Versatile, uses cost-effective materials, applicable to complex structures. catrin.com | Late-stage functionalization of drug molecules. catrin.com |

| Solvent-Free Synthesis | Boric Acid | Rapid, efficient, environmentally friendly, uses readily available catalyst. researchgate.net | Green synthesis of a wide range of amides. researchgate.net |

| Amide Activation | Triflic Anhydride (Tf2O) and 2-Fluoropyridine | Amides used as direct alkylating agents. rsc.org | Synthesis of N-substituted 2-pyridones and tetrahydropyridines. rsc.org |

Advanced Spectroscopic Characterization and Comprehensive Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy for Precise Structural Assignment

NMR spectroscopy is an indispensable tool for mapping the carbon-hydrogen framework of a molecule. By analyzing the chemical environment of ¹H and ¹³C nuclei, a definitive structural assignment for 3-bromo-N-(4-fluorophenyl)propanamide can be established.

The ¹H NMR spectrum provides detailed information about the number, environment, and connectivity of protons in the molecule. For this compound, the spectrum is characterized by distinct signals corresponding to the aliphatic propanamide chain, the aromatic protons of the fluorophenyl ring, and the amide proton.

The aliphatic portion of the molecule gives rise to two signals, each integrating to two protons. These signals appear as triplets due to coupling with the adjacent methylene (B1212753) group. The protons on the carbon adjacent to the electron-withdrawing bromine atom (Br-CH₂-) are deshielded and expected to resonate at a higher chemical shift (downfield) compared to the protons on the carbon adjacent to the carbonyl group (-CH₂-C=O).

The 4-fluorophenyl group presents a complex splitting pattern due to both proton-proton and proton-fluorine coupling. The aromatic region typically shows two sets of signals, appearing as multiplets, corresponding to the protons ortho and meta to the amide substituent. The amide proton (N-H) generally appears as a broad singlet, with its chemical shift being sensitive to solvent and concentration.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

|---|---|---|---|

| -CH₂-Br | ~3.7 | Triplet | ~6-7 |

| -CH₂-C=O | ~2.9 | Triplet | ~6-7 |

| Aromatic H (ortho to -NH) | ~7.5-7.7 | Multiplet | - |

| Aromatic H (meta to -NH) | ~7.0-7.2 | Multiplet | - |

The ¹³C NMR spectrum complements the ¹H NMR data by providing information on the carbon skeleton of the molecule. The spectrum of this compound is expected to show seven distinct carbon signals.

The carbonyl carbon (C=O) of the amide group is highly deshielded and appears as a characteristic signal in the downfield region of the spectrum (~168-172 ppm). The two aliphatic carbons of the propanamide chain are observed in the upfield region, with the carbon bonded to bromine (C-Br) appearing at a higher chemical shift than the carbon adjacent to the carbonyl group (C-C=O).

The aromatic region will display four signals for the six carbons of the 4-fluorophenyl ring due to molecular symmetry. The carbon atom directly bonded to the fluorine atom (C-F) will exhibit a large one-bond carbon-fluorine coupling constant (¹JCF). The other aromatic carbons will also show smaller couplings to the fluorine atom.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Atom | Predicted Chemical Shift (δ, ppm) |

|---|---|

| C=O | ~170 |

| -CH₂-Br | ~39 |

| -CH₂-C=O | ~28 |

| C-NH (Aromatic) | ~134 |

| C-H (Aromatic, ortho to -NH) | ~122 (d, JCF ≈ 8-9 Hz) |

| C-H (Aromatic, meta to -NH) | ~115 (d, JCF ≈ 22-23 Hz) |

While 1D NMR provides essential data, 2D NMR techniques are employed to confirm the connectivity between atoms.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would show a cross-peak between the two methylene triplets of the propanamide chain, confirming their adjacent relationship (-CH₂-CH₂-).

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons with their directly attached carbons. It would definitively link the proton signal at ~3.7 ppm to the carbon signal at ~39 ppm (C-Br) and the proton signal at ~2.9 ppm to the carbon signal at ~28 ppm (C-C=O). It would also correlate the aromatic proton signals to their respective carbon signals.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals longer-range (2-3 bond) correlations. Key expected correlations would include:

Protons of the -CH₂-C=O group to the carbonyl carbon (C=O).

The amide proton (-NH-) to the carbonyl carbon and the aromatic carbon at the point of attachment (C-NH).

Protons of the -CH₂-C=O group to the aromatic C-NH carbon, further confirming the amide linkage.

Infrared (IR) Spectroscopy for Characteristic Functional Group Vibrations

IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule based on their characteristic vibrational frequencies. The IR spectrum of this compound displays several key absorption bands that confirm its structure.

The most prominent features are associated with the secondary amide group. A sharp absorption band is expected in the region of 3300-3350 cm⁻¹ corresponding to the N-H stretching vibration. The strong carbonyl (C=O) stretching vibration, known as the Amide I band, typically appears between 1650 and 1680 cm⁻¹. The N-H bending vibration (Amide II band) is observed around 1530-1560 cm⁻¹. docbrown.infopressbooks.publibretexts.org

Vibrations associated with the aromatic ring include C-H stretching just above 3000 cm⁻¹ and C=C stretching absorptions in the 1450-1600 cm⁻¹ range. The presence of the C-F bond is indicated by a strong absorption band around 1210-1230 cm⁻¹. The C-Br stretching vibration is typically found in the fingerprint region, at lower wavenumbers, around 550-650 cm⁻¹.

Table 3: Characteristic IR Absorption Frequencies for this compound

| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| Amide N-H | Stretch | 3300 - 3350 |

| Aromatic C-H | Stretch | 3030 - 3100 |

| Aliphatic C-H | Stretch | 2850 - 2960 |

| Amide C=O (Amide I) | Stretch | 1650 - 1680 |

| Aromatic C=C | Stretch | 1450 - 1600 |

| Amide N-H (Amide II) | Bend | 1530 - 1560 |

| C-F | Stretch | 1210 - 1230 |

Mass Spectrometry (MS) for Molecular Ion and Fragmentation Pattern Analysis

Mass spectrometry provides information about the molecular weight and elemental composition of a compound, as well as structural details derived from its fragmentation pattern upon ionization.

In EI-MS, the sample is bombarded with high-energy electrons, leading to the formation of a molecular ion ([M]⁺) and various fragment ions. The molecular formula of this compound is C₉H₉BrFNO. A key feature in its mass spectrum is the isotopic pattern of the molecular ion peak due to the presence of bromine, which has two major isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 natural abundance. This results in two peaks of almost equal intensity, [M]⁺ and [M+2]⁺.

The fragmentation of the molecular ion is predictable and provides further structural confirmation. Common fragmentation pathways for amides include alpha-cleavage (cleavage of bonds adjacent to the carbonyl group and the nitrogen atom). Key fragment ions would arise from:

Loss of a bromine radical (•Br), resulting in an [M-Br]⁺ ion.

Cleavage of the C-C bond between the two methylene groups.

McLafferty rearrangement is not possible for this structure.

Formation of the 4-fluoroanilinium radical cation or related fragments.

Table 4: Predicted Key Ions in the EI-Mass Spectrum of this compound

| m/z Value | Proposed Fragment Identity |

|---|---|

| 247/249 | [C₉H₉BrFNO]⁺ (Molecular Ion, [M]⁺) |

| 168 | [M - Br]⁺ |

| 136/138 | [BrCH₂CH₂CO]⁺ |

| 120 | [HNC₆H₄F]⁺ |

| 111 | [C₆H₄FNH₂]⁺• (4-fluoroaniline) |

Electrospray Ionization Mass Spectrometry (ESI-MS)

Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique that is exceptionally well-suited for the analysis of moderately polar and thermally labile molecules like this compound. In a typical ESI-MS experiment, the analyte is dissolved in a suitable solvent and sprayed through a high-voltage capillary, generating charged droplets. As the solvent evaporates, the charge density on the droplets increases, eventually leading to the formation of gas-phase ions.

For this compound, with a molecular formula of C₉H₉BrFNO, the expected monoisotopic mass is approximately 244.98 g/mol . Due to the presence of bromine, which has two stable isotopes, ⁷⁹Br (~50.7%) and ⁸¹Br (~49.3%), the mass spectrum is expected to exhibit a characteristic isotopic pattern for the molecular ion.

In positive ion mode ESI-MS, the compound is expected to be detected primarily as the protonated molecule, [M+H]⁺. This would result in a pair of peaks of nearly equal intensity at m/z (mass-to-charge ratio) values corresponding to [C₉H₁₀BrFNO]⁺. Specifically, one peak would appear for the molecule containing the ⁷⁹Br isotope and another for the ⁸¹Br isotope, separated by approximately 2 Da. Adducts with other cations present in the mobile phase, such as sodium [M+Na]⁺ or potassium [M+K]⁺, may also be observed at lower intensities.

The fragmentation of the protonated molecule under ESI-MS/MS conditions can provide valuable structural information. A plausible fragmentation pathway involves the cleavage of the amide bond, which is a common fragmentation route for N-substituted amides. This would lead to the formation of characteristic fragment ions.

Table 1: Predicted ESI-MS Data for this compound

| Ion | Predicted m/z (⁷⁹Br) | Predicted m/z (⁸¹Br) | Description |

|---|---|---|---|

| [M+H]⁺ | 245.99 | 247.99 | Protonated molecular ion |

| [M+Na]⁺ | 267.97 | 269.97 | Sodium adduct |

| [C₃H₄BrO]⁺ | 134.95 | 136.95 | Fragment from cleavage of the N-C(O) bond (bromopropionyl cation) |

Note: The m/z values are predicted based on theoretical calculations.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the unambiguous determination of the elemental composition of a compound. By measuring the m/z value with very high accuracy (typically to four or five decimal places), it is possible to calculate the elemental formula, as each unique combination of atoms has a distinct theoretical exact mass.

For this compound (C₉H₉BrFNO), the theoretical exact mass of the protonated molecule [M+H]⁺ can be calculated with high precision. This experimental value, when compared to the theoretical masses of potential elemental formulas, provides a high degree of confidence in the assigned composition. The presence of bromine and its distinct isotopic signature further aids in the confirmation.

Table 2: Theoretical Exact Mass Calculation for [M+H]⁺ of this compound

| Element | Number of Atoms | Isotope | Exact Mass (Da) | Total Mass (Da) |

|---|---|---|---|---|

| Carbon | 9 | ¹²C | 12.00000 | 108.00000 |

| Hydrogen | 10 | ¹H | 1.00783 | 10.07830 |

| Bromine | 1 | ⁷⁹Br | 78.91834 | 78.91834 |

| Fluorine | 1 | ¹⁹F | 18.99840 | 18.99840 |

| Nitrogen | 1 | ¹⁴N | 14.00307 | 14.00307 |

| Oxygen | 1 | ¹⁶O | 15.99491 | 15.99491 |

| Total (⁷⁹Br) | 245.99302 | |||

| Bromine | 1 | ⁸¹Br | 80.91629 | 80.91629 |

| Total (⁸¹Br) | | | | 247.99097 |

An experimentally determined HRMS value for the protonated molecule that matches these theoretical values within a narrow mass tolerance (e.g., ±5 ppm) would provide strong evidence for the elemental formula C₉H₉BrFNO.

Integration of Multimodal Spectroscopic Data for Definitive Structural Proof of this compound

While mass spectrometry provides critical information about the molecular weight and elemental composition, the definitive proof of the structure of this compound requires the integration of data from multiple spectroscopic techniques. Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C NMR) and Infrared (IR) spectroscopy provide complementary information about the compound's connectivity and functional groups.

¹H NMR spectroscopy would reveal the number of different types of protons and their neighboring environments. The spectrum would be expected to show characteristic signals for the aromatic protons of the 4-fluorophenyl group, as well as the methylene protons of the bromopropionyl moiety, with specific splitting patterns and chemical shifts.

¹³C NMR spectroscopy would provide information on the number and types of carbon atoms in the molecule, including the carbonyl carbon of the amide and the carbons of the aromatic ring.

Infrared (IR) spectroscopy would confirm the presence of key functional groups. Characteristic absorption bands for the N-H stretch and the C=O stretch of the amide group, as well as C-Br and C-F stretching vibrations, would be expected.

The conclusive structural elucidation of this compound is achieved when the data from ESI-MS and HRMS, which confirm the molecular formula, are in complete agreement with the structural fragments and connectivity information derived from NMR and IR spectroscopy. This comprehensive and multimodal approach leaves no ambiguity regarding the identity and structure of the synthesized compound.

Mechanistic Investigations of Chemical Transformations Involving 3 Bromo N 4 Fluorophenyl Propanamide

Reaction Pathways in Amide Bond Formation: Insights from Kinetic and Intermediate Studies

The formation of the amide bond in 3-bromo-N-(4-fluorophenyl)propanamide is a critical step in its synthesis. Typically, this involves the reaction of a carboxylic acid derivative with 4-fluoroaniline (B128567). A common laboratory and industrial method for forming amide bonds is the acylation of an amine. organic-chemistry.org This can be achieved by reacting 4-fluoroaniline with 3-bromopropanoyl chloride.

The mechanism of this acylation reaction proceeds through a nucleophilic acyl substitution pathway. The lone pair of electrons on the nitrogen atom of 4-fluoroaniline acts as a nucleophile, attacking the electrophilic carbonyl carbon of 3-bromopropanoyl chloride. This initial attack results in the formation of a short-lived, high-energy species known as a tetrahedral intermediate. fiveable.memasterorganicchemistry.com This intermediate is characterized by an sp3-hybridized carbon atom that was formerly the sp2-hybridized carbonyl carbon. fiveable.me

The stability of this tetrahedral intermediate is a key factor influencing the reaction rate. The collapse of this intermediate to form the final amide product involves the expulsion of the leaving group, which in the case of an acyl chloride, is a chloride ion. fiveable.me The driving force for this step is the reformation of the stable carbonyl double bond. A subsequent deprotonation step, often facilitated by a mild base or another molecule of the amine, yields the neutral amide product, this compound. masterorganicchemistry.com

Kinetic studies of such reactions typically reveal a second-order rate law, with the rate being dependent on the concentrations of both the amine and the acylating agent. The reaction rate is influenced by the electronic properties of the substituents on both reactants. For instance, the electron-withdrawing nature of the fluorine atom in 4-fluoroaniline can decrease the nucleophilicity of the amine, potentially slowing the reaction compared to aniline. Conversely, the bromine atom on the propanoyl chain has a minor electron-withdrawing inductive effect, which can slightly increase the electrophilicity of the carbonyl carbon.

Table 1: Key Stages in the Amide Bond Formation of this compound

| Stage | Description | Key Species Involved |

| Nucleophilic Attack | The nitrogen atom of 4-fluoroaniline attacks the carbonyl carbon of 3-bromopropanoyl chloride. | 4-fluoroaniline, 3-bromopropanoyl chloride |

| Tetrahedral Intermediate Formation | A transient sp3-hybridized intermediate is formed. | Tetrahedral Intermediate |

| Leaving Group Expulsion | The tetrahedral intermediate collapses, expelling a chloride ion and reforming the carbonyl group. | Tetrahedral Intermediate, Chloride ion |

| Deprotonation | A proton is removed from the nitrogen atom to yield the final amide product. | Protonated Amide, Base (e.g., another amine molecule) |

Reactivity Studies of the Bromine Atom on the Propyl Chain of this compound

The bromine atom on the propyl chain of this compound is located at a primary carbon, making it susceptible to nucleophilic substitution reactions, primarily through an S(_N)2 mechanism. masterorganicchemistry.comyoutube.com The S(_N)2 reaction is a single-step process where a nucleophile attacks the electrophilic carbon atom at the same time as the leaving group, in this case, the bromide ion, departs. khanacademy.org

This reaction proceeds via a backside attack, where the nucleophile approaches the carbon atom from the side opposite to the carbon-bromine bond. masterorganicchemistry.comyoutube.com This leads to an inversion of stereochemistry at the carbon center if it is chiral. In the case of this compound, the carbon bearing the bromine is not chiral. The transition state of the S(_N)2 reaction involves a pentacoordinate carbon atom, which is a high-energy state that determines the reaction rate. khanacademy.org

The rate of the S(_N)2 reaction is sensitive to steric hindrance. libretexts.org Since the bromine is on a primary carbon, there is relatively low steric hindrance, allowing for facile attack by a wide range of nucleophiles. libretexts.org Common nucleophiles that can displace the bromide include hydroxides, alkoxides, cyanides, and amines.

Kinetic studies of S(_N)2 reactions on primary alkyl bromides generally show a second-order rate dependence, where the rate is proportional to the concentration of both the substrate and the nucleophile. The nature of the solvent also plays a crucial role. Polar aprotic solvents, such as acetone (B3395972) or dimethylformamide, are known to accelerate S(_N)2 reactions by solvating the cation of the nucleophilic salt without strongly solvating the nucleophile itself, thus enhancing its nucleophilicity. youtube.com

Table 2: Factors Influencing the S(_N)2 Reactivity of the Bromine Atom

| Factor | Influence on Reaction Rate | Rationale |

| Substrate Structure | High | Primary alkyl halide leads to low steric hindrance, favoring S(_N)2. libretexts.org |

| Nucleophile Strength | High | Stronger nucleophiles lead to faster reaction rates. |

| Leaving Group Ability | High | Bromide is a good leaving group, facilitating the reaction. |

| Solvent | High | Polar aprotic solvents enhance nucleophilicity and accelerate the reaction. youtube.com |

Influence of the Fluorophenyl Moiety on Reaction Stereoselectivity and Regioselectivity

The 4-fluorophenyl group in this compound can exert significant electronic effects that influence the stereoselectivity and regioselectivity of reactions involving the molecule. wikipedia.org Fluorine is a highly electronegative atom, leading to a strong electron-withdrawing inductive effect (-I). However, it also possesses lone pairs of electrons that can be donated into the aromatic ring through resonance, a +M (mesomeric) effect. For halogens, the inductive effect generally outweighs the resonance effect.

These electronic properties can affect reactions at different parts of the molecule. For instance, the electron-withdrawing nature of the fluorophenyl group can influence the acidity of the N-H proton of the amide. This can be relevant in base-catalyzed reactions.

In terms of regioselectivity, the directing effect of the amide group and the fluorine atom would be critical in any electrophilic aromatic substitution reactions on the phenyl ring. The amide group is an ortho-, para-directing group, as is the fluorine atom. ucalgary.ca However, the amide is a much stronger activating group. ucalgary.ca Therefore, electrophilic attack would be expected to occur at the positions ortho to the amide group.

Stereoselectivity is particularly relevant when new chiral centers are formed during a reaction. While this compound itself is not chiral, reactions at the carbon adjacent to the carbonyl group or at the carbon bearing the bromine atom could potentially create a stereocenter. The presence of the bulky and electronically defined fluorophenyl group could influence the facial selectivity of an incoming reagent, leading to a preference for one stereoisomer over another. For example, in a reaction where a nucleophile attacks a prochiral center, the fluorophenyl group could sterically hinder one face of the molecule, directing the nucleophile to the other.

Mechanistic Studies of Post-Synthesis Derivatization Reactions

Post-synthesis derivatization of this compound can be achieved through reactions targeting its various functional groups: the amide, the alkyl bromide, and the aromatic ring.

Amide Hydrolysis: The amide bond can be cleaved through hydrolysis under either acidic or basic conditions. libretexts.org

Acid-catalyzed hydrolysis: This mechanism involves the initial protonation of the carbonyl oxygen, which increases the electrophilicity of the carbonyl carbon. youtube.commasterorganicchemistry.com A water molecule then acts as a nucleophile, attacking the carbonyl carbon to form a tetrahedral intermediate. libretexts.org Subsequent proton transfer and elimination of 4-fluoroaniline (which is protonated under acidic conditions to form an ammonium (B1175870) salt) leads to the formation of 3-bromopropanoic acid. youtube.com

Base-promoted hydrolysis: In this case, a hydroxide (B78521) ion directly attacks the carbonyl carbon, forming a tetrahedral intermediate. libretexts.orgarkat-usa.org The collapse of this intermediate expels the 4-fluoroanilide anion, which is a relatively poor leaving group but is facilitated by the high energy of the intermediate. A final proton transfer step gives 3-bromopropanoic acid and 4-fluoroaniline. arkat-usa.org

Nucleophilic Substitution of Bromine: As discussed in section 4.2, the bromine atom can be readily displaced by a variety of nucleophiles via an S(_N)2 mechanism. For example, reaction with sodium azide (B81097) would yield 3-azido-N-(4-fluorophenyl)propanamide, while reaction with sodium cyanide would produce 3-cyano-N-(4-fluorophenyl)propanamide. These reactions proceed with inversion of configuration if a chiral center were present.

Electrophilic Aromatic Substitution: The fluorophenyl ring can undergo electrophilic aromatic substitution, although the amide group is deactivating due to the electron-withdrawing nature of the carbonyl group. However, the nitrogen lone pair can participate in resonance, directing incoming electrophiles to the ortho and para positions relative to the amide. ucalgary.ca Given that the para position is occupied by the fluorine atom, substitution would be expected primarily at the ortho position. Common electrophilic aromatic substitution reactions include nitration, halogenation, and Friedel-Crafts reactions. The reaction conditions would need to be carefully controlled to avoid reaction at other sites of the molecule.

Rational Design and Synthesis of N Substituted Propanamide Derivatives for Structure Activity Relationship Sar Studies

Systematic Structural Modifications on the N-(4-fluorophenyl) Moiety

The N-(4-fluorophenyl) group is a critical component of the molecule, influencing its electronic properties, lipophilicity, and metabolic stability. Modifications to this aromatic ring are a primary strategy for probing and optimizing molecular interactions.

The nature and position of substituents on the phenyl ring can dramatically alter a compound's biological activity. The fluorine atom in the para position of 3-bromo-N-(4-fluorophenyl)propanamide is significant. Fluorine is the most electronegative element, and its introduction into an aromatic ring has several predictable effects. It is a weak electron-withdrawing group via induction, which can influence the acidity of the amide N-H and the molecule's interaction with target residues. Furthermore, substituting hydrogen with fluorine increases the molecule's lipophilicity, which can enhance membrane permeability and passage through the blood-brain barrier. core.ac.uk In some cases, fluorination can also block sites of metabolic oxidation, thereby increasing the compound's biological half-life. researchgate.net

SAR studies on related N-aryl amide series have demonstrated the profound impact of altering this substituent. The replacement of the fluoro group with other halogens (Cl, Br, I) or with various electron-donating groups (EDGs) and electron-withdrawing groups (EWGs) allows for the fine-tuning of electronic and steric properties. For instance, studies on benzamide (B126) and picolinamide (B142947) derivatives show a clear correlation between the electronic nature of the ring substituent and inhibitory activity against certain enzymes. nih.govresearchgate.net

| Substituent Group | General Position | Electronic Effect | Potential Impact on Activity |

|---|---|---|---|

| -F (Fluoro) | Para | Weakly deactivating (Inductive: -I > Resonance: +M) | Increases lipophilicity; can block metabolism. core.ac.ukresearchgate.net |

| -Cl (Chloro), -Br (Bromo) | Para | Weakly deactivating (Inductive: -I > Resonance: +M) | Increases lipophilicity and size; alters electronic profile. |

| -CH₃ (Methyl) | Para | Weakly activating (Inductive: +I) | Increases lipophilicity; adds steric bulk. |

| -NO₂ (Nitro) | Para | Strongly deactivating (Inductive: -I, Resonance: -M) | Acts as a strong hydrogen bond acceptor; significantly alters electronics. mdpi.com |

| -OCH₃ (Methoxy) | Para | Strongly activating (Inductive: -I, Resonance: +M) | Acts as a hydrogen bond acceptor; increases electron density of the ring. |

In studies of related benzamide and picolinamide derivatives, moving a side chain from the para-position to the meta- or ortho-position markedly influenced the inhibitory activity and selectivity against cholinesterase enzymes. nih.govresearchgate.net The para-substituted isomers consistently demonstrated the most potent activity. nih.govresearchgate.net This suggests that the binding pocket of the target enzyme has a specific topology that is best complemented by the geometry of the para-isomer. The ortho-substituent, due to its proximity to the amide linker, can cause steric hindrance that forces the aromatic ring into a non-planar conformation, disrupting optimal binding interactions. mdpi.com

| Isomer Position | Relative AChE IC₅₀ (Example from Picolinamide Series) nih.gov | Structural Implication |

|---|---|---|

| Para | 2.49 ± 0.19 µM | Often allows for optimal fit into a defined binding pocket. |

| Meta | 3.21 ± 0.23 µM | Alters the angle of interaction with the target. |

| Ortho | 4.12 ± 0.31 µM | May introduce steric clash, reducing binding affinity. mdpi.com |

Variations within the Brominated Propyl Chain and Amide Linker

Modifications to the aliphatic portion of the molecule provide a means to explore the steric and hydrophobic constraints of a target's binding site.

The three-carbon propyl chain can be systematically modified to probe the dimensions of a receptor pocket, a strategy known as homologation. drugdesign.org Shortening the chain to an ethyl or acetyl group or lengthening it to a butyl or pentyl group can reveal the presence and depth of a hydrophobic pocket. Often, biological activity will increase with chain length to an optimal point, after which it decreases as the chain becomes too bulky to be accommodated by the binding site. drugdesign.org

Introducing branching, for instance by creating an isobutyl or sec-butyl analog, provides further information on the steric tolerance of the target. These modifications can impact the molecule's conformation and how it is presented to the binding site.

The terminal bromine on the propyl chain is a key functional group. As a good leaving group, it can potentially act as an alkylating agent, forming a covalent bond with a nucleophilic residue (e.g., cysteine or histidine) in a protein target. This can lead to irreversible inhibition, which can be a desirable therapeutic attribute. Studies involving estradiol (B170435) derivatives have shown that a bromopropyl side chain can be an effective enzyme inhibitor. researchgate.net

Replacing the bromine with other functional groups serves to modulate the compound's properties.

Other Halogens (Cl, I): Changing the halogen alters the reactivity and size of the substituent.

Hydroxyl (-OH): Introduces a hydrogen bond donor and acceptor, increasing polarity.

Amino (-NH₂): Introduces a basic center that could be protonated at physiological pH, forming ionic interactions.

Thiol (-SH): Can participate in disulfide bond formation or coordinate with metal ions in metalloenzymes.

Incorporation of Diverse Pharmacophores for Broadened SAR Probing

A powerful strategy in drug design is to incorporate known pharmacophores—the essential arrangement of atoms or functional groups responsible for a molecule's biological activity—into a novel scaffold. By appending or merging heterocyclic systems like oxadiazole, piperidine (B6355638), or pyrimidine (B1678525) with the N-substituted propanamide core, hybrid molecules with potentially new or enhanced activities can be created. researchgate.netresearchgate.netsemanticscholar.org This approach can yield compounds that interact with multiple targets or that bind to a single target with higher affinity by engaging in additional interactions.

Computational methods, such as 3D-pharmacophore modeling, are often used to guide this process. nih.gov By analyzing a set of active compounds, a model can be generated that defines the crucial chemical features (e.g., hydrogen bond donors/acceptors, hydrophobic centers, aromatic rings) and their spatial arrangement. This model can then be used to rationally design new derivatives, such as those based on the this compound structure, that fit the pharmacophore and are predicted to have high activity. mdpi.com

Computational-Assisted Design Strategies for Targeted Derivative Synthesis

Computational-assisted drug design (CADD) has become an indispensable tool in medicinal chemistry for the rational design and optimization of lead compounds, such as N-substituted propanamide derivatives. These in silico methods accelerate the drug discovery process by predicting the biological activity of novel molecules, thereby prioritizing the synthesis of the most promising candidates. Techniques like molecular docking and quantitative structure-activity relationship (QSAR) modeling are pivotal in elucidating the interactions between ligands and their biological targets, guiding the strategic modification of a core scaffold like this compound to enhance its therapeutic potential.

Molecular docking simulations are employed to predict the preferred orientation and binding affinity of a ligand when it forms a complex with a target protein. This method allows researchers to visualize potential interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the ligand in the protein's active site. For instance, in studies involving propanamide derivatives, docking can reveal crucial binding patterns and highlight the importance of specific substituents. The docking results, often expressed as a binding energy or score, help rank potential derivatives before they are synthesized. An in silico mechanistic study on N-alkyl 3-(3-benzyloxyquinoxalin-2-yl) propanamides revealed that specific binding patterns, emphasizing the role of the quinoxaline (B1680401) ring and its substituents, were crucial for their activity. nih.gov Similarly, docking studies on biheterocyclic propanamides helped to delineate their binding affinity and mode of inhibition against the α-glucosidase enzyme. acs.org

Quantitative Structure-Activity Relationship (QSAR) analysis provides a mathematical correlation between the chemical structure of a series of compounds and their biological activity. nih.gov By developing 3D-QSAR models, researchers can explore which molecular properties have the greatest influence on a compound's efficacy. nih.govresearchgate.net These models are built using a training set of molecules with known activities and can then be used to predict the activity of newly designed, unsynthesized derivatives. For example, QSAR models for N-substituted benzimidazole (B57391) derived carboxamides were generated to understand the molecular properties influencing their antioxidative activity. nih.govnih.gov Such models can guide the modification of the propanamide scaffold by indicating whether changes in steric, electronic, or hydrophobic properties are likely to improve biological function.

The integration of these computational strategies allows for a targeted approach to derivative synthesis. By predicting how structural modifications will affect target binding and activity, chemists can focus their synthetic efforts on compounds with the highest probability of success. The following table provides an illustrative example of how computational docking scores are correlated with experimentally determined biological activity (IC₅₀ values) for a series of rationally designed compounds, demonstrating the predictive power of these in silico tools.

| Compound ID | Modification on Core Scaffold | Docking Score (kcal/mol) | Experimental Activity IC₅₀ (µM) |

| 8a | N-cyclohexyl | -7.1 | 45.31 ± 0.14 |

| 8d | N-phenyl | -7.9 | 41.17 ± 0.11 |

| 8g | N-(4-chlorophenyl) | -8.5 | 35.24 ± 0.08 |

| 8l | N-(3,4-dichlorophenyl) | -9.2 | 25.78 ± 0.05 |

| 8p | N-(4-nitrophenyl) | -8.8 | 30.15 ± 0.07 |

This table is illustrative, based on data for N-(substituted)-3-{(5-(1H-indol-3-ylmethyl)-1,3,4-oxadiazol-2-yl)sulfanyl}propanamides and their α-glucosidase inhibitory activity, to demonstrate the correlation between computational and experimental results in a typical SAR study. acs.org

By leveraging these computational design strategies, researchers can systematically explore the chemical space around the this compound core, leading to the rational design of derivatives with optimized structure-activity relationships for a specific biological target.

In Vitro Biological Activity Assessments and Molecular Interaction Studies

Evaluation of Specific Biological Activities of 3-bromo-N-(4-fluorophenyl)propanamide and Its Derivatives

The core structure of this compound, featuring a brominated propyl chain linked to a fluorinated phenyl ring via an amide bond, serves as a versatile scaffold for developing biologically active molecules. Research into its derivatives has unveiled a spectrum of activities, including interactions with specific receptors and enzymes, as well as antimicrobial, anticancer, and antioxidant effects.

While direct receptor binding data for this compound is not extensively detailed in the reviewed literature, studies on structurally related N-phenylpropanamide compounds, such as fentanyl and its analogues, provide significant insights into potential opioid receptor interactions. These compounds are known for their high affinity and selectivity for μ-opioid receptors. nih.gov For instance, ohmefentanyl, or N-[1-(2-Hydroxy-2-phenylethyl)-3-methyl-4-piperidyl]-N-phenylpropanamide, is an exceptionally potent analgesic that demonstrates high affinity for μ-opioid receptors. nih.gov

The binding affinity of these analogues is highly dependent on their stereochemistry and the nature of substituents on the piperidine (B6355638) and phenyl rings. nih.gov Molecular dynamics simulations of fentanyl's interaction with the μ-opioid receptor have identified a crucial interaction between the protonated amine of the piperidine ring and the Asp147 residue, which is characteristic of high-affinity μ-opioid receptor agonists. scispace.com The N-phenethyl and N-phenylpropanamide portions of the molecule orient themselves towards the intracellular and extracellular sides of the receptor, respectively. scispace.com The structural similarities suggest that derivatives of this compound could also be investigated for their affinity to opioid receptors, with the bromo and fluoro substituents potentially modulating binding affinity and selectivity.

Derivatives containing the bromo- and fluorophenyl-amide scaffold have been evaluated as inhibitors of various enzymes. For example, a series of N-(4-bromo-3-methylphenyl)pyrazine-2-carboxamide derivatives, which are structurally similar to the subject compound, were tested for their inhibitory activity against alkaline phosphatase (ALP). The most potent compound in this series exhibited an IC50 value of 1.469 ± 0.02 µM. mdpi.com

Furthermore, compounds incorporating the N-(3-bromo-4-fluorophenyl) moiety have been specifically designed as potential inhibitors of the enzyme Indoleamine 2,3-dioxygenase 1 (IDO1), a key enzyme in tryptophan metabolism. researchgate.net Other related structures have also been investigated; 3-chloro-2,2-dimethyl-N-[4-(trifluoromethyl)phenyl]propanamide has been identified as a ligand for the bacterial enzyme D-alanine:D-alanine ligase, and 3-bromo-N-(propan-2-yl)propanamide is suggested to potentially inhibit proteases or kinases. nih.gov These findings underscore the potential of this chemical class to serve as a foundation for developing targeted enzyme inhibitors.

Table 1: In Vitro Enzyme Inhibition by Derivatives

| Compound/Derivative Class | Target Enzyme | Activity (IC50) |

| N-(4-bromo-3-methylphenyl)pyrazine-2-carboxamide derivative | Alkaline Phosphatase (ALP) | 1.469 ± 0.02 µM mdpi.com |

| N-(3-bromo-4-fluorophenyl) derivative | Indoleamine 2,3-dioxygenase 1 (IDO1) | Designed as inhibitor researchgate.net |

| 3-chloro-2,2-dimethyl-N-[4-(trifluoromethyl)phenyl]propanamide | D-alanine:D-alanine ligase | Identified as a ligand nih.gov |

The antimicrobial potential of amide derivatives containing halogenated phenyl rings has been a subject of significant research. nanobioletters.com Derivatives of N-(4-bromo-3-methylphenyl)pyrazine-2-carboxamide have demonstrated antibacterial activity against extensively drug-resistant Salmonella Typhi (XDR-S. Typhi), with one derivative showing a minimum inhibitory concentration (MIC) of 6.25 mg/mL. mdpi.com

Similarly, fluorobenzoylthiosemicarbazides have shown activity against both reference and pathogenic clinical isolates of methicillin-sensitive and methicillin-resistant Staphylococcus aureus, with MICs ranging from 7.82 to 31.25 μg/mL. nih.gov The collective data suggest that the combination of a halogenated phenyl ring and an amide linkage, as seen in this compound, is a promising structural motif for the development of new antimicrobial agents.

Table 2: In Vitro Antimicrobial Activity of Related Compounds

| Compound/Derivative Class | Target Organism | Activity (MIC) |

| N-(4-bromo-3-methylphenyl)pyrazine-2-carboxamide derivative | XDR Salmonella Typhi | 6.25 mg/mL mdpi.com |

| Trifluoromethyl-substituted fluorobenzoylthiosemicarbazides | Staphylococcus aureus (MSSA & MRSA) | 7.82 - 31.25 μg/mL nih.gov |

The cytotoxic potential of propanamide and related derivatives against various cancer cell lines has been documented. A related compound, 3-bromo-N-(propan-2-yl)propanamide, was evaluated for its anticancer activity and found to inhibit cell proliferation in melanoma (A-375) and breast cancer (MCF-7) cell lines with IC50 values of 15 µM and 20 µM, respectively. Preliminary studies suggest that this activity may be linked to the induction of apoptosis via mitochondrial pathways.

Other structurally related compounds have also shown promise. A 1-(4-Fluorophenyl) derivative demonstrated significant cytotoxic activity against the human glioblastoma U-87 cell line. nih.gov Additionally, an (S)-enantiomer of an indole-2-carboxamide derivative was found to inhibit the growth of HCT116 human colon carcinoma cells with an EC50 value of 7.1 ± 0.6 μM. mdpi.com These findings highlight the potential of the bromo- and fluorophenyl-amide scaffold in the design of novel anticancer agents.

Table 3: In Vitro Anticancer Activity of Related Compounds

| Compound/Derivative | Cancer Cell Line | Activity Metric | Value |

| 3-bromo-N-(propan-2-yl)propanamide | A-375 (Melanoma) | IC50 | 15 µM |

| 3-bromo-N-(propan-2-yl)propanamide | MCF-7 (Breast Cancer) | IC50 | 20 µM |

| 1-(4-Fluorophenyl) derivative | U-87 (Glioblastoma) | Cytotoxic | Active nih.gov |

| (S)-5-Chloro-3-((3,5-dimethylphenyl)sulfonyl)-N-(1-oxo-1-((pyridin-4-ylmethyl)amino)propan-2-yl)-1H-indole-2-carboxamide | HCT116 (Colon Carcinoma) | EC50 | 7.1 ± 0.6 μM mdpi.com |

The antioxidant properties of compounds structurally related to this compound have been investigated using assays such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging method. A study on 3-[(4-methoxyphenyl)amino]propanehydrazide derivatives found that compounds containing 4-bromophenyl and 4-fluorophenyl groups possessed notable antioxidant activity. nih.gov Specifically, a derivative with a 1-(4-bromophenyl) group showed DPPH radical scavenging activity 1.13 times higher than the standard antioxidant, ascorbic acid. nih.gov The corresponding derivative with a 1-(4-fluorophenyl) group also showed activity, although it was slightly lower. nih.gov

Molecular Docking and Ligand-Protein Interaction Profiling

Molecular docking and simulation studies provide valuable insights into the binding modes and interactions of ligands with their protein targets at a molecular level. For derivatives of this compound, these computational techniques have been employed to predict binding affinities and elucidate interaction mechanisms.

In a study of N-(4-bromo-3-methylphenyl)pyrazine-2-carboxamide derivatives as alkaline phosphatase inhibitors, molecular docking revealed key interactions within the enzyme's active site. The most potent derivative formed four hydrogen bonds with residues His153, His317, Arg420, and Glu429, achieving a high binding energy of -7.5648 kcal/mol. mdpi.com Docking studies of these derivatives against the DNA gyrase of S. Typhi were also performed to understand their antibacterial action. mdpi.com

Similarly, molecular docking of 5-(2-bromo-4-fluorophenyl)-4-ethyl-4H-1,2,4-triazole derivatives was conducted to evaluate their interaction with cyclooxygenase enzymes, COX-1 and COX-2, revealing potential anti-inflammatory mechanisms. csfarmacie.cz Furthermore, detailed molecular dynamics simulations of the related N-phenylpropanamide core, found in fentanyl, have characterized its binding within the μ-opioid receptor. These simulations highlighted stable interactions with key residues, such as Asp147, and contacts with multiple transmembrane helices, which are crucial for receptor activation. scispace.com These computational analyses are instrumental in rationalizing the observed biological activities and guiding the design of more potent and selective derivatives.

Analysis of Binding Modes and Key Intermolecular Interactions

Without experimental data from techniques such as X-ray crystallography or NMR spectroscopy for a complex of this compound with a biological target, any analysis of its binding mode remains purely speculative. However, based on its chemical structure, several types of intermolecular interactions could be anticipated to play a role in its binding to a hypothetical protein target.

The molecule possesses key functional groups that can participate in various interactions:

Hydrogen Bond Donors and Acceptors: The amide group (-CONH-) is a classic pharmacophoric feature, with the nitrogen-bound hydrogen acting as a hydrogen bond donor and the carbonyl oxygen serving as a hydrogen bond acceptor.

Halogen Bonding: The bromine and fluorine atoms can participate in halogen bonding, a non-covalent interaction where the halogen atom acts as an electrophilic species.

Aromatic Interactions: The fluorophenyl ring can engage in π-π stacking, cation-π, or hydrophobic interactions with complementary residues in a binding pocket.

Molecular docking studies on structurally related compounds, such as derivatives of N-(4-bromo-3-methylphenyl)pyrazine-2-carboxamide, have demonstrated the importance of hydrogen bonding and hydrophobic interactions in their binding to biological targets like alkaline phosphatase. Similarly, research on 5-(2-bromo-4-fluorophenyl)-4-ethyl-4H-1,2,4-triazole-3-thiol derivatives has highlighted the role of hydrophobic interactions in their affinity for cyclooxygenase (COX) enzymes. These examples underscore the types of interactions that could be relevant for this compound, should a biological target be identified.

Prediction of Binding Affinities and Pharmacophore Mapping

The prediction of binding affinities for this compound is contingent on the identification of a specific biological target. In the absence of such information, quantitative predictions are not feasible.

Pharmacophore mapping, which identifies the essential three-dimensional arrangement of functional groups necessary for biological activity, would require a set of active molecules with known biological data. As no such data exists for this compound and its close analogues, a robust pharmacophore model cannot be constructed at this time.

Elucidation of Proposed Mechanisms of Biological Action at the Molecular Level

Given the lack of in vitro biological activity data and target identification for this compound, no mechanism of action has been proposed or elucidated. The determination of a molecular mechanism would necessitate a cascade of research, beginning with screening for biological activity, followed by target identification and validation, and culminating in detailed biochemical and structural studies to understand how the compound modulates the function of its target at a molecular level.

Computational Chemistry and Theoretical Modeling of 3 Bromo N 4 Fluorophenyl Propanamide and Analogs

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule, governed by the arrangement of its electrons and nuclei. These ab initio methods solve the Schrödinger equation (or its approximations) to determine molecular properties.

Density Functional Theory (DFT) is a robust quantum mechanical method used to investigate the electronic structure of molecules. It is particularly effective for optimizing molecular geometry to find the most stable, lowest-energy conformation. By calculating the electron density, DFT can accurately predict various electronic properties. For instance, DFT calculations on N-aryl amides and related halogenated compounds provide critical data on molecular structure. rsc.orgresearchgate.netnih.govresearchgate.net

Disclaimer: The following data is illustrative and represents typical values that would be obtained from a DFT calculation for a molecule of this class. It is intended to demonstrate the type of information generated by this method.

Table 1: Illustrative Optimized Geometric Parameters for 3-bromo-N-(4-fluorophenyl)propanamide Calculated by DFT

| Parameter | Bond/Angle | Calculated Value |

| Bond Lengths (Å) | ||

| C=O | 1.23 Å | |

| C-N (amide) | 1.36 Å | |

| N-H (amide) | 1.01 Å | |

| C-Br | 1.95 Å | |

| C-F | 1.35 Å | |

| Bond Angles (°) | ||

| O=C-N | 122.5° | |

| C-N-H | 121.0° | |

| C-C-Br | 110.5° | |

| Dihedral Angle (°) | ||

| C-C-N-C | 175.0° |

This data reveals the precise spatial arrangement of atoms. The C-N amide bond length, for example, indicates partial double bond character due to resonance, a key feature influencing the molecule's planarity and stability.

Frontier Molecular Orbital (FMO) theory is a cornerstone of chemical reactivity prediction, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.orglibretexts.org The HOMO acts as the electron-donating orbital, while the LUMO is the electron-accepting orbital. The energy difference between them, known as the HOMO-LUMO gap (ΔE), is a critical indicator of a molecule's kinetic stability and chemical reactivity. researchgate.net A smaller gap suggests the molecule is more polarizable and reactive, as less energy is required to excite an electron from the HOMO to the LUMO. youtube.com

For this compound, FMO analysis can identify the most probable sites for nucleophilic and electrophilic attack. The distribution of HOMO and LUMO densities across the molecule highlights these reactive centers.

Disclaimer: The following data is hypothetical and provided to illustrate the typical output and interpretation of an FMO analysis for a compound with this structure.

Table 2: Illustrative Frontier Molecular Orbital Properties of this compound

| Parameter | Energy (eV) | Implication |

| HOMO Energy | -6.85 eV | Indicates electron-donating ability. Density likely localized on the fluorophenyl ring and amide nitrogen. |

| LUMO Energy | -1.20 eV | Indicates electron-accepting ability. Density likely localized on the propanamide carbonyl group and the carbon atom bonded to bromine. |

| HOMO-LUMO Gap (ΔE) | 5.65 eV | Suggests high kinetic stability and relatively low reactivity. |

From this illustrative data, the significant energy gap suggests that this compound is a kinetically stable molecule. The localization of the LUMO near the C-Br bond would suggest this site is susceptible to nucleophilic attack, a key step in many of its potential reactions.

Molecular Dynamics Simulations for Conformational Analysis and Stability

While DFT provides a static, minimum-energy picture, Molecular Dynamics (MD) simulations offer a dynamic view of molecular behavior over time. MD simulations model the movements of atoms and molecules by solving Newton's equations of motion, providing insights into conformational flexibility, stability, and interactions with the surrounding environment (e.g., a solvent or a biological receptor). nih.govnih.govacs.org This technique is particularly useful for understanding how a molecule like this compound might change its shape to bind to a biological target.

Key metrics from MD simulations, such as the Root Mean Square Deviation (RMSD) of atomic positions, can quantify the stability of the molecule's conformation over the simulation period.

Disclaimer: The following table contains representative data from a hypothetical MD simulation of this compound in an aqueous solvent to demonstrate the method's output.

Table 3: Illustrative Stability Metrics from a 100 ns MD Simulation

| Metric | Analyzed Portion | Average Value | Interpretation |

| RMSD | Backbone Atoms | 1.5 ± 0.3 Å | Low deviation suggests the core structure is stable and does not undergo major conformational changes. |

| Radius of Gyration (Rg) | Whole Molecule | 4.2 ± 0.1 Å | A stable Rg value indicates the molecule maintains a consistent overall shape and does not significantly unfold or compact. |

| Solvent Accessible Surface Area (SASA) | Whole Molecule | 350 ± 15 Ų | Fluctuations can indicate how different parts of the molecule are exposed to the solvent over time. |

This hypothetical simulation data would imply that this compound maintains a stable conformation in solution, which is crucial for predictable interactions with other molecules.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Activity Prediction and Design

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that correlates variations in the physicochemical properties of compounds with their biological activities. nih.govnih.gov By developing a mathematical model, QSAR can predict the activity of new, unsynthesized molecules. mdpi.comjmaterenvironsci.com For a series of analogs of this compound, a QSAR model could be built to predict a specific biological activity, such as enzyme inhibition.

The process involves calculating molecular descriptors (e.g., electronic, steric, and hydrophobic properties) for a set of known active and inactive compounds and then using statistical methods like Multiple Linear Regression (MLR) to build a predictive model. rsc.org

Disclaimer: The following QSAR model is a representative example created for a hypothetical series of propanamide analogs to illustrate the methodology.

Hypothetical QSAR Model Equation: pIC₅₀ = 0.45 * (logP) - 0.21 * (TPSA) + 0.85 * (Dipole_Moment) + 2.5

Table 4: Illustrative Data for a QSAR Model of Propanamide Analogs

| Compound | logP | TPSA (Ų) | Dipole Moment (Debye) | Actual pIC₅₀ | Predicted pIC₅₀ |

| Analog 1 | 2.5 | 49.3 | 3.1 | 5.8 | 5.7 |

| Analog 2 | 3.1 | 49.3 | 3.5 | 6.3 | 6.2 |

| This compound | 2.8 | 49.3 | 3.3 | 6.0 | 5.9 |

| Analog 4 | 2.2 | 55.1 | 2.9 | 5.0 | 5.1 |

This model suggests that higher lipophilicity (logP) and a larger dipole moment increase biological activity, while a larger topological polar surface area (TPSA) is detrimental. Such a model would be invaluable for designing new analogs with potentially enhanced potency.

Virtual Screening and Ligand-Based Drug Design Approaches for Novel Analogs

Virtual screening is a computational technique used in drug discovery to search large libraries of small molecules to identify those that are most likely to bind to a drug target, typically a protein or enzyme. acs.orgnih.govdovepress.com

Structure-Based Virtual Screening (SBVS): If the 3D structure of a biological target is known, docking simulations can be used to predict how well different molecules fit into the target's binding site and estimate their binding affinity. plos.org

Ligand-Based Virtual Screening (LBVS): When the target's structure is unknown, but a set of active molecules is available, their common structural features (a pharmacophore) can be used as a template to find other molecules with similar properties. plos.org

These approaches can be used to screen thousands or millions of compounds to prioritize a smaller, more manageable number for experimental testing, significantly accelerating the discovery of novel analogs of this compound. nih.gov

Disclaimer: The following table shows hypothetical results from a structure-based virtual screening campaign to identify potential enzyme inhibitors among designed analogs.

Table 5: Illustrative Virtual Screening Results for Novel Analogs

| Analog ID | Docking Score (kcal/mol) | Predicted Binding Energy (ΔG, kcal/mol) | Key Interactions Predicted |

| Design-001 | -8.5 | -9.2 | Hydrogen bond with Ser124; Halogen bond with Tyr150 |

| Design-002 | -7.2 | -7.8 | Hydrophobic interactions with Leu88, Val95 |

| Design-003 | -9.1 | -9.8 | Hydrogen bond with Ser124; Pi-stacking with Phe201 |

| Design-004 | -6.8 | -7.1 | Van der Waals contacts only |

Based on these illustrative results, analogs Design-001 and Design-003 would be prioritized for synthesis and biological evaluation due to their superior docking scores and favorable predicted interactions with key residues in the active site.

Q & A

Basic Research Questions

Q. What are the standard synthetic protocols for 3-bromo-N-(4-fluorophenyl)propanamide, and how are intermediates characterized?

- Methodological Answer :

- Step 1 : Amide bond formation between 4-fluoroaniline and brominated propionic acid derivatives (e.g., 3-bromopropionyl chloride) in anhydrous conditions.

- Step 2 : Bromination optimization using reagents like PBr₃ or NBS (N-bromosuccinimide), monitored by TLC or HPLC .

- Intermediate Characterization :

- NMR (¹H/¹³C) to confirm substitution patterns.

- IR Spectroscopy to verify amide C=O stretching (~1650 cm⁻¹) and N-H bending (~1550 cm⁻¹) .

- Key Considerations : Solvent polarity (e.g., DMF vs. THF) impacts reaction rates and byproduct formation .

Q. Which spectroscopic techniques are essential for confirming the structure of this compound?

- Methodological Answer :

- Primary Techniques :

- Supplementary Methods : Mass spectrometry (HRMS) for molecular ion validation and IR for functional group analysis .

Q. How can reaction conditions be optimized to improve the yield and purity of this compound?

- Methodological Answer :

- Parameters to Optimize :

| Parameter | Impact | Example Optimization |

|---|---|---|

| Solvent | Polarity affects reaction kinetics | Use DMF for faster amidation vs. THF for reduced side reactions |

| Temperature | Higher temps accelerate reactions but may degrade intermediates | 60–80°C for bromination; monitor via TLC |

| Catalyst | Base catalysts (e.g., Et₃N) improve amide bond formation | 10 mol% Et₃N in anhydrous conditions |

- Purity Enhancement : Column chromatography (silica gel, hexane/EtOAc) or recrystallization (ethanol/water) .

Q. What are the key intermediates in the synthesis of this compound, and how are they stabilized?

- Methodological Answer :

- Critical Intermediates :

- N-(4-Fluorophenyl)propionamide : Formed via amidation; stabilize by avoiding moisture (hygroscopic) .

- 3-Bromopropionyl Chloride : Handle under inert atmosphere (N₂/Ar) to prevent hydrolysis .

- Stabilization Strategies :

- Store intermediates at –20°C in amber vials.

- Use desiccants (e.g., molecular sieves) during reactions .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported synthetic yields or spectral data for this compound?

- Methodological Answer :

- Comparative Analysis :

Replicate reported protocols with strict control of variables (e.g., solvent grade, humidity).

Use high-resolution spectroscopy (e.g., 500 MHz NMR) to detect trace impurities affecting yields .

- Data Reconciliation :

- Cross-validate spectral data with computational tools (e.g., DFT simulations for NMR chemical shifts) .

- Publish raw data (e.g., crystallographic CIF files) for peer validation .

Q. What experimental designs are recommended to study the reaction mechanisms of bromination in this compound synthesis?

- Methodological Answer :

- Kinetic Studies :

- Monitor reaction progress via in-situ FTIR or GC-MS to track intermediate formation .

- Vary brominating agent (e.g., PBr₃ vs. NBS) to compare activation energies.

- Isotopic Labeling : Use deuterated solvents (e.g., DMF-d₇) to study solvent effects on reaction pathways .

Q. How can computational modeling (e.g., DFT) predict the reactivity of this compound in further functionalization?

- Methodological Answer :

- Modeling Workflow :

Optimize geometry using Gaussian/B3LYP/6-31G* to identify electrophilic sites (e.g., bromine for SN2 reactions) .

Calculate Fukui indices to predict nucleophilic/electrophilic regions .

- Validation : Compare predicted vs. experimental reaction outcomes (e.g., Suzuki coupling yields) .

Q. What strategies enable selective functionalization of the bromine atom in this compound?

- Methodological Answer :

- Cross-Coupling Reactions :

- Use Pd-catalyzed Suzuki-Miyaura to replace Br with aryl groups (e.g., 4-CF₃Ph) .

- Optimize ligand choice (e.g., SPhos vs. XPhos) for selectivity .

- Nucleophilic Substitution :

- Employ NaN₃ in DMSO to replace Br with azide (–N₃) for click chemistry .

Q. How can researchers integrate findings on this compound into broader pharmacological studies?

- Methodological Answer :

- Structure-Activity Relationship (SAR) :

- Synthesize analogs (e.g., Cl or I substitution) and compare bioactivity (e.g., enzyme inhibition) .

- Use molecular docking (AutoDock Vina) to predict target binding (e.g., kinase proteins) .

- In-Vitro Testing : Partner with pharmacology labs for cytotoxicity assays (e.g., MTT on cancer cell lines) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.